(E)-2-Bromo-6-chloro-N-hydroxybenzimidoyl chloride
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Overview
Description
(E)-2-Bromo-6-chloro-N-hydroxybenzimidoyl chloride is an organic compound with a complex structure, featuring both bromine and chlorine substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Bromo-6-chloro-N-hydroxybenzimidoyl chloride typically involves the reaction of 2-bromo-6-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with thionyl chloride to yield the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Bromo-6-chloro-N-hydroxybenzimidoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The imidoyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, hydroxylamine hydrochloride, and various nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzene derivatives, while hydrolysis results in the formation of carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-Bromo-6-chloro-N-hydroxybenzimidoyl chloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its ability to form stable complexes with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic properties. For example, they may act as inhibitors of specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-2-Bromo-6-chloro-N-hydroxybenzimidoyl chloride involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-bromo-6-chlorobenzaldehyde: A precursor in the synthesis of (E)-2-Bromo-6-chloro-N-hydroxybenzimidoyl chloride.
2-bromo-6-chlorobenzoic acid: A related compound with similar substituents but different functional groups.
N-hydroxybenzenecarboximidoyl chloride: A compound with a similar imidoyl chloride group but lacking the bromine and chlorine substituents.
Uniqueness
The uniqueness of this compound lies in its combination of bromine, chlorine, and imidoyl chloride functionalities. This combination provides a versatile platform for chemical modifications and applications in various fields.
Properties
IUPAC Name |
(1Z)-2-bromo-6-chloro-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLKYVPYHOYCLI-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(=NO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)/C(=N/O)/Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.92 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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